3-[(2Z)-2-(2-thioxopropylidene)naphtho[1,2-d][1,3]thiazol-1(2H)-yl]propane-1-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(2Z)-2-(2-SULFANYLIDENEPROPYLIDENE)-1H,2H-NAPHTHO[1,2-D][1,3]THIAZOL-1-YL]PROPANE-1-SULFONATE is a complex organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2Z)-2-(2-SULFANYLIDENEPROPYLIDENE)-1H,2H-NAPHTHO[1,2-D][1,3]THIAZOL-1-YL]PROPANE-1-SULFONATE typically involves the condensation of naphtho[1,2-d][1,3]thiazole derivatives with appropriate sulfonate precursors under controlled conditions. The reaction conditions often include the use of solvents such as dimethylformamide or dimethyl sulfoxide, and catalysts like triethylamine or pyridine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process typically includes steps such as purification through recrystallization or chromatography to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
3-[(2Z)-2-(2-SULFANYLIDENEPROPYLIDENE)-1H,2H-NAPHTHO[1,2-D][1,3]THIAZOL-1-YL]PROPANE-1-SULFONATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or sulfides .
Wissenschaftliche Forschungsanwendungen
3-[(2Z)-2-(2-SULFANYLIDENEPROPYLIDENE)-1H,2H-NAPHTHO[1,2-D][1,3]THIAZOL-1-YL]PROPANE-1-SULFONATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-[(2Z)-2-(2-SULFANYLIDENEPROPYLIDENE)-1H,2H-NAPHTHO[1,2-D][1,3]THIAZOL-1-YL]PROPANE-1-SULFONATE involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-[(2Z)-2-(3,3-DICYANOPROP-2-ENYLIDENE)NAPHTHO[1,2-D][1,3]THIAZOL-1(2H)-YL]PROPANE-1-SULFONATE
- 3-[(2Z)-2-(2-ETHYL-3-(3-SULFOPROPYL)NAPHTHO[1,2-D][1,3]THIAZOL-1-YL)-1-PROPENYLIDENE]NAPHTHO[1,2-D][1,3]THIAZOL-1-YL]-1-PROPANESULFONATE
Uniqueness
3-[(2Z)-2-(2-SULFANYLIDENEPROPYLIDENE)-1H,2H-NAPHTHO[1,2-D][1,3]THIAZOL-1-YL]PROPANE-1-SULFONATE is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C17H16NO3S3- |
---|---|
Molekulargewicht |
378.5 g/mol |
IUPAC-Name |
3-[(2Z)-2-(2-sulfanylidenepropylidene)benzo[e][1,3]benzothiazol-1-yl]propane-1-sulfonate |
InChI |
InChI=1S/C17H17NO3S3/c1-12(22)11-16-18(9-4-10-24(19,20)21)17-14-6-3-2-5-13(14)7-8-15(17)23-16/h2-3,5-8,11H,4,9-10H2,1H3,(H,19,20,21)/p-1/b16-11- |
InChI-Schlüssel |
WPGRLPXLXZVETC-WJDWOHSUSA-M |
Isomerische SMILES |
CC(=S)/C=C\1/N(C2=C(S1)C=CC3=CC=CC=C32)CCCS(=O)(=O)[O-] |
Kanonische SMILES |
CC(=S)C=C1N(C2=C(S1)C=CC3=CC=CC=C32)CCCS(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.